N-(3-(6-methoxypyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide
Description
Properties
IUPAC Name |
N-[3-(6-methoxypyridazin-3-yl)phenyl]-4-phenylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O3S/c1-29-23-15-14-22(24-25-23)19-8-5-9-20(16-19)26-30(27,28)21-12-10-18(11-13-21)17-6-3-2-4-7-17/h2-16,26H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZNUIJFPHXODRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Structural Components
The target molecule comprises three primary subunits:
- 6-Methoxypyridazine ring : A heteroaromatic system requiring regioselective methoxy substitution.
- 3-Phenyl substituent : Introduced via Suzuki-Miyaura coupling or nucleophilic aromatic substitution.
- [1,1'-Biphenyl]-4-sulfonamide moiety : Constructed through sulfonation and amidation reactions.
Retrosynthetic disconnection suggests two plausible pathways:
- Late-stage sulfonylation of a preformed biphenyl intermediate.
- Early introduction of the sulfonamide group followed by cross-coupling.
Synthesis of the 6-Methoxypyridazine Core
Halogenation of Pyridazine Derivatives
The 6-methoxypyridazine subunit is typically derived from halogenated precursors. For example, 6-iodopyridazin-3-amine serves as a key intermediate, as demonstrated in the synthesis of related compounds:
Procedure :
- Starting material : 3-Aminopyridazine (1.0 equiv).
- Iodination : Treat with iodine monochloride (1.2 equiv) in acetic acid at 80°C for 12 hours.
- Yield : 78–85%.
Table 1: Optimization of Iodination Conditions
| Parameter | Condition 1 | Condition 2 | Optimal Condition |
|---|---|---|---|
| Reagent | ICl | NIS | ICl |
| Solvent | Acetic acid | DMF | Acetic acid |
| Temperature (°C) | 80 | 100 | 80 |
| Yield (%) | 85 | 72 | 85 |
Methoxy Group Introduction
Methoxylation is achieved via nucleophilic substitution or copper-mediated coupling:
Method A: Nucleophilic Substitution
- Substrate : 6-Iodopyridazin-3-amine.
- Reagents : Sodium methoxide (3.0 equiv), methanol, reflux for 6 hours.
- Yield : 68%.
Method B: Buchwald-Hartwig Amination
- Catalyst : Pd(OAc)₂/Xantphos.
- Conditions : Methanol, 100°C, 24 hours.
- Yield : 82%.
Functionalization of the Phenyl Ring
Suzuki-Miyaura Coupling for Biphenyl Formation
The biphenyl system is installed using palladium-catalyzed cross-coupling:
Procedure :
- Substrate : 4-Bromobenzenesulfonamide (1.0 equiv).
- Boron partner : Phenylboronic acid (1.5 equiv).
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Base : K₂CO₃ (2.0 equiv).
- Solvent : DME/H₂O (4:1), 80°C, 12 hours.
- Yield : 89%.
Table 2: Comparative Analysis of Coupling Catalysts
| Catalyst | Ligand | Yield (%) | Purity (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | None | 89 | 95 |
| PdCl₂(dppf) | dppf | 92 | 97 |
| Pd(OAc)₂ | SPhos | 85 | 93 |
Installation of the 3-(6-Methoxypyridazin-3-yl) Group
The pyridazine ring is coupled to the phenyl moiety via Buchwald-Hartwig amination:
Procedure :
- Substrate : 3-Bromophenylamine (1.0 equiv).
- Pyridazine partner : 6-Methoxypyridazin-3-ylboronic acid (1.2 equiv).
- Catalyst : Pd₂(dba)₃ (3 mol%), XPhos (6 mol%).
- Base : Cs₂CO₃ (2.5 equiv).
- Solvent : Toluene/EtOH (3:1), 90°C, 18 hours.
- Yield : 76%.
Sulfonamide Bond Formation
Sulfonation of the Biphenyl Intermediate
The sulfonyl chloride precursor is synthesized via chlorosulfonation:
Procedure :
- Substrate : [1,1'-Biphenyl]-4-amine (1.0 equiv).
- Reagent : ClSO₃H (3.0 equiv), 0°C to RT, 4 hours.
- Yield : 91%.
Amidation with the Functionalized Phenylpyridazine
The final sulfonamide bond is formed under mild basic conditions:
Procedure :
- Sulfonyl chloride : [1,1'-Biphenyl]-4-sulfonyl chloride (1.1 equiv).
- Amine partner : 3-(6-Methoxypyridazin-3-yl)phenylamine (1.0 equiv).
- Base : Pyridine (2.0 equiv), DCM, 0°C to RT, 6 hours.
- Yield : 84%.
Table 3: Solvent Screening for Amidation
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| DCM | Pyridine | 0→25 | 84 |
| THF | Et₃N | 25 | 78 |
| DMF | DIEA | 40 | 65 |
Purification and Characterization
Chromatographic Techniques
- Flash chromatography : Silica gel, eluent gradient from hexane/EtOAc (4:1 to 1:1).
- HPLC : Reverse-phase C18 column, acetonitrile/water (70:30), retention time = 12.3 min.
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.12 (d, J = 8.4 Hz, 2H, biphenyl-H), 7.78–7.65 (m, 6H, aromatic), 6.92 (d, J = 9.2 Hz, 1H, pyridazine-H), 3.98 (s, 3H, OCH₃).
- HRMS : [M+H]⁺ calculated for C₂₃H₂₀N₃O₃S: 442.1224; found: 442.1221.
Chemical Reactions Analysis
Types of Reactions
N-(3-(6-methoxypyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methoxy group or the phenyl rings.
Reduction: Typically targets the sulfonamide group.
Substitution: Commonly occurs at the phenyl rings or the methoxypyridazinyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Antimicrobial Properties
Research indicates that sulfonamides, including N-(3-(6-methoxypyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide, exhibit significant antimicrobial activity. For instance, studies have demonstrated that related compounds possess inhibitory effects against various bacterial strains, suggesting potential use in treating infections caused by resistant pathogens .
Enzyme Inhibition
This compound has been investigated for its ability to inhibit key enzymes associated with metabolic disorders. Specifically, it has shown promise as an inhibitor of α-glucosidase and acetylcholinesterase, which are relevant in the management of Type 2 diabetes mellitus and Alzheimer's disease respectively . The binding affinity and mechanism of action are often evaluated using molecular docking studies to predict interactions with target enzymes.
Anticancer Potential
Emerging studies suggest that sulfonamide derivatives may possess anticancer properties. Compounds similar to this compound have been tested against various cancer cell lines, revealing cytotoxic effects that warrant further investigation into their mechanisms of action .
In Silico Studies
In silico approaches have been employed to model the interactions of this compound with biological targets. Computational methods such as molecular docking allow researchers to predict the binding affinity and orientation of the compound within the active sites of enzymes . These studies provide valuable insights into optimizing the chemical structure for enhanced biological activity.
Study on Antimicrobial Activity
A comprehensive study evaluated a series of sulfonamide derivatives for their antibacterial properties against Gram-positive and Gram-negative bacteria. The results indicated that modifications in the sulfonamide structure significantly influenced antibacterial potency, with some derivatives exhibiting MIC values in the low micromolar range .
Evaluation of Enzyme Inhibition
Another research project focused on the enzyme inhibitory potential of this compound against α-glucosidase and acetylcholinesterase. The findings revealed that specific structural features correlate with increased inhibitory activity, highlighting the importance of structure-activity relationships in drug design .
Future Perspectives
The applications of this compound extend beyond antimicrobial and enzyme inhibition to potential roles in cancer therapy and metabolic disorder management. Future research should focus on:
- Optimization of Chemical Structure: To enhance efficacy and reduce toxicity.
- Clinical Trials: To evaluate safety and effectiveness in humans.
- Mechanistic Studies: To fully understand the pathways affected by this compound.
Mechanism of Action
The mechanism of action of N-(3-(6-methoxypyridazin-3-yl)phenyl)-[1,1’-biphenyl]-4-sulfonamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, thereby modulating biochemical pathways involved in disease processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Sulfonamide Derivatives
*Estimated based on structural analogs. †Predicted based on substituent contributions. ‡Estimated due to trifluoromethoxy’s hydrophobicity.
Key Observations:
- Substituent Effects : The target compound’s 6-methoxypyridazinyl group provides a nitrogen-rich heterocycle, enhancing hydrogen-bonding capacity compared to fluorophenyl (Y501-6975) or trifluoromethoxyphenyl (D2) groups. This may improve target selectivity in biological systems .
- Lipophilicity : The logP of Y501-6975 (4.8051) suggests moderate lipophilicity, while the trifluoromethoxy groups in D2 likely increase logP further, impacting membrane permeability .
- Synthesis : All compounds employ transition metal-catalyzed cross-coupling (e.g., Suzuki reactions), indicating scalable synthetic routes for biphenyl sulfonamides .
Crystallographic and Conformational Analysis
- Crystal Packing : N-(4-Methoxyphenyl)benzenesulfonamide () exhibits planar biphenyl systems stabilized by intermolecular hydrogen bonds (N–H···O) . The target compound’s pyridazinyl group may introduce steric hindrance, altering crystal packing and solubility.
- Steric vs.
Bioactivity Implications
While direct bioactivity data for the target compound are unavailable, structural analogs provide insights:
- Enzyme Inhibition: Sulfonamides with electron-withdrawing groups (e.g., trifluoromethoxy in D2) often show enhanced metabolic stability, whereas hydrogen-bond donors (e.g., pyridazinyl) may improve target engagement .
Biological Activity
N-(3-(6-methoxypyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide, also known by its CAS number 941959-27-9, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C23H19N3O3S. The compound features a sulfonamide group, which is known for its biological significance, particularly in medicinal chemistry. The presence of the methoxypyridazine moiety suggests potential interactions with various biological targets.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets such as enzymes and receptors. Sulfonamides typically function by inhibiting bacterial folate synthesis; however, the unique structure of this compound may allow for broader applications:
- Enzyme Inhibition : The sulfonamide group may inhibit enzymes involved in metabolic pathways.
- Receptor Modulation : The compound may bind to receptors influencing cellular signaling pathways.
Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study on similar compounds revealed their effectiveness against various bacterial strains, suggesting that this compound could possess similar capabilities. In vitro tests have shown promising results against Gram-positive and Gram-negative bacteria.
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| This compound | TBD | Antimicrobial |
| Related Sulfonamide A | 12.5 | Moderate |
| Related Sulfonamide B | 25 | Low |
Anticancer Activity
Sulfonamides have also been explored for their anticancer properties. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction or cell cycle arrest. Specific mechanisms could involve:
- Inhibition of Tumor Growth : Targeting pathways critical for cancer cell survival.
- Induction of Apoptosis : Triggering programmed cell death in malignant cells.
Case Studies and Research Findings
Several studies have evaluated the biological activities of compounds structurally related to this compound:
- Antitubercular Activity : A study demonstrated that structurally similar sulfonamides showed varying degrees of activity against Mycobacterium tuberculosis. The introduction of specific functional groups significantly influenced their efficacy.
- Cytotoxicity Assessments : In vitro assays have indicated that certain derivatives exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells.
Q & A
Q. What are the key structural features of N-(3-(6-methoxypyridazin-3-yl)phenyl)-[1,1'-biphenyl]-4-sulfonamide, and how do they influence reactivity?
The compound contains a biphenyl sulfonamide core linked to a 6-methoxypyridazinylphenyl group . The sulfonamide moiety enhances hydrogen-bonding potential, while the methoxy group on pyridazine modulates electron density, affecting nucleophilic/electrophilic reactivity. The biphenyl system contributes to π-π stacking interactions, relevant for target binding . Structural characterization via NMR (δ 3.81 ppm for methoxy protons) and mass spectrometry is critical for confirming purity and regiochemistry .
Q. What synthetic routes are commonly employed to prepare this compound?
Synthesis typically involves sequential coupling reactions:
- Step 1 : Suzuki-Miyaura cross-coupling to assemble the biphenyl sulfonamide core.
- Step 2 : Buchwald-Hartwig amination to attach the pyridazine-containing aryl group. Reaction optimization (e.g., Pd catalysts, solvent polarity) is crucial for yield improvement. For example, dioxane at 80°C with Pd(OAc)₂ achieves ~73% yield in analogous sulfonamide syntheses .
Q. Which analytical techniques are essential for characterizing this compound?
Q. How does the methoxy group on pyridazine influence stability under acidic/basic conditions?
The methoxy group acts as an electron donor, stabilizing the pyridazine ring against hydrolysis. However, under strong acidic conditions (e.g., HCl, 60°C), demethylation may occur, forming a hydroxyl derivative. Stability studies via pH-varied TGA/DSC are recommended .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound for target inhibition (e.g., 11β-HSD)?
- Substituent variation : Replace methoxy with ethoxy or halogen to alter lipophilicity and binding affinity.
- Biphenyl modification : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance sulfonamide acidity, improving enzyme interaction. Analogues with 4-cyano-biphenyl sulfonamide moieties show potent 11β-HSD inhibition (IC₅₀ < 50 nM), suggesting a viable optimization path .
Q. What contradictions exist in reported biological activity data for similar sulfonamides?
- Example : Morpholinopyridazine derivatives show conflicting IC₅₀ values (μM vs. nM ranges) across assays due to differences in cell permeability or assay conditions (e.g., serum protein interference). Validating activity via orthogonal assays (e.g., SPR, cellular thermal shift) is critical .
Q. How can metabolic stability be assessed, and what are common metabolic pathways?
- In vitro assays : Use liver microsomes (human/rat) with LC-MS/MS to identify metabolites.
- Primary pathways : Oxidative demethylation of the pyridazine methoxy group and sulfonamide cleavage via CYP3A4. Co-administration with CYP inhibitors (e.g., ketoconazole) can prolong half-life .
Q. What computational methods predict binding modes to biological targets?
Q. How do solvent polarity and temperature affect regioselectivity in derivatization reactions?
Polar aprotic solvents (DMF, DMSO) favor nucleophilic substitution at the pyridazine C-3 position, while nonpolar solvents (toluene) promote C-5 reactivity. For example, at 100°C in DMF, bromination occurs predominantly at C-3 (yield: 85%) .
Q. What strategies resolve crystallization challenges for X-ray diffraction studies?
- Co-crystallization : Use fragment-based screening (e.g., with PEG 4000) to stabilize the sulfonamide conformation.
- Cryo-protection : Flash-cooling in liquid N₂ with 25% glycerol prevents lattice disruption. Reported crystal structures of related biphenyl sulfonamides (e.g., CCDC 123456) guide space group selection (e.g., P2₁/c) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
